N,N,2-Trimethyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide
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Overview
Description
N,N,2-Trimethyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is notable for its unique structure, which includes a pyrrolidine ring and a diazenyl group, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-Trimethyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide typically involves the reaction of sulfonyl chlorides with amines. A common method includes the reaction of benzenesulfonyl chloride with N,N,2-trimethylaniline in the presence of a base such as pyridine to absorb the generated hydrochloric acid . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N,N,2-Trimethyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted sulfonamides. These products are often characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures .
Scientific Research Applications
N,N,2-Trimethyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N,2-Trimethyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides such as sulfamethoxazole, sulfadiazine, and sulfapyridine. These compounds share the sulfonamide functional group but differ in their substituents and overall structure .
Uniqueness
N,N,2-Trimethyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide is unique due to its combination of a pyrrolidine ring and a diazenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
50355-02-7 |
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Molecular Formula |
C13H20N4O2S |
Molecular Weight |
296.39 g/mol |
IUPAC Name |
N,N,2-trimethyl-5-(pyrrolidin-1-yldiazenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H20N4O2S/c1-11-6-7-12(14-15-17-8-4-5-9-17)10-13(11)20(18,19)16(2)3/h6-7,10H,4-5,8-9H2,1-3H3 |
InChI Key |
GKSYEDJRTFOCPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NN2CCCC2)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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